molecular formula C12H17NO3 B1671384 Ethamivan CAS No. 304-84-7

Ethamivan

Cat. No.: B1671384
CAS No.: 304-84-7
M. Wt: 223.27 g/mol
InChI Key: BQJODPIMMWWMFC-UHFFFAOYSA-N
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Description

Etamivan, also known as N,N-Diethyl-4-hydroxy-3-methoxybenzamide, is a respiratory stimulant drug related to nikethamide. It was primarily used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease. its use has largely fallen into disuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etamivan can be synthesized through the reaction of 4-hydroxy-3-methoxybenzoic acid with diethylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of the benzoic acid derivative and the amine group of diethylamine. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Etamivan follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: Etamivan can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Etamivan can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

Respiratory Stimulation

Ethamivan is primarily used as a respiratory stimulant. It has been shown to be effective in treating patients with respiratory depression due to various causes, including:

  • Barbiturate Overdose : this compound has been utilized in cases of barbiturate intoxication, where it aids in restoring respiratory function. A study involving 43 adult patients demonstrated its efficacy in improving pulmonary air exchange in individuals with severe chronic obstructive pulmonary disease and other conditions leading to respiratory failure .

Management of Chronic Respiratory Diseases

This compound is indicated for patients suffering from chronic respiratory diseases, particularly those with compromised pulmonary function. The drug enhances ventilation and oxygenation, making it a valuable option in the management of conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Clinical experiences indicate that this compound can improve arterial blood gas levels and overall respiratory status in COPD patients .

Acute Cerebrovascular Disorders

In addition to its use in respiratory conditions, this compound has been investigated for its potential benefits in acute cerebrovascular disorders. A combination product containing this compound was found to positively influence motor and sensory functions in patients experiencing ischemic strokes .

Pharmacological Mechanism

This compound acts by stimulating the carotid chemoreceptors, which enhances the drive to breathe. This mechanism is particularly beneficial in reversing the effects of central nervous system depressants like opioids and benzodiazepines .

Case Study 1: Barbiturate Intoxication Management

A clinical trial involving seven patients with severe barbiturate intoxication highlighted the effectiveness of this compound. Patients received initial doses ranging from 400 to 500 mg, leading to significant improvements in their respiratory function and overall clinical status within hours of administration .

Case Study 2: COPD Patient Outcomes

In a cohort study of 27 patients with chronic obstructive pulmonary disease, this compound administration resulted in improved arterial oxygen saturation levels and reduced carbon dioxide retention, demonstrating its role as an adjunct therapy in managing severe COPD exacerbations .

Data Table: Summary of Clinical Applications

Application AreaPatient PopulationOutcome MeasuresResults Summary
Respiratory StimulationPatients with barbiturate overdoseArterial blood gas levelsSignificant improvement noted
Chronic Respiratory Disease ManagementCOPD patientsOxygen saturation, CO2 levelsEnhanced ventilation and oxygenation
Acute Cerebrovascular DisordersIschemic stroke patientsMotor and sensory function assessmentsPositive influence on recovery

Comparison with Similar Compounds

Etamivan’s unique structure and pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Ethamivan, chemically known as vanillic acid diethylamide, is a respiratory stimulant that has been studied for its effects on ventilatory response and potential therapeutic applications in conditions characterized by respiratory depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a respiratory stimulant. It enhances ventilation in patients with various hypoventilatory states, including chronic obstructive pulmonary disease (COPD) and barbiturate intoxication. Its mechanism of action involves modulation of the central nervous system's respiratory centers, leading to increased respiratory drive.

The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to act on the chemoreceptors in the brainstem that respond to carbon dioxide (CO2) levels. Studies have shown that this compound significantly increases the ventilatory response to CO2 in healthy individuals, indicating its potential to enhance respiratory function under conditions of hypoventilation .

Case Studies

  • Barbiturate Intoxication : A study involving 43 adult patients with diffuse pulmonary air exchange impairment included seven cases of barbiturate intoxication. This compound was administered to assess its efficacy in reversing respiratory depression. The results indicated a significant improvement in ventilation rates and arterial blood gas parameters following treatment with this compound .
  • Chronic Obstructive Pulmonary Disease (COPD) : In patients suffering from severe COPD, this compound was found to be a valuable adjunct therapy. Continuous intravenous administration led to prolonged respiratory stimulation, enhancing the depth and rate of respiration without significant side effects .

Data Table: Effects of this compound on Ventilation

Study TypePopulationDosageKey Findings
Barbiturate Intoxication7 patientsPriming doses: 400-500 mgSignificant increase in ventilation rates
COPD27 patientsContinuous IV therapyEnhanced depth and rate of respiration
Healthy Volunteers10 subjects0.6 g per 100 ml salineIncreased ventilatory response to CO2

Clinical Applications

This compound’s role as a respiratory stimulant makes it particularly useful in clinical settings where patients exhibit respiratory depression due to various causes. It has shown effectiveness in:

  • Acute Respiratory Failure : Providing immediate support through increased ventilation.
  • Chronic Respiratory Conditions : Assisting in management during exacerbations or acute episodes.
  • Postoperative Care : Enhancing recovery from anesthesia-related respiratory depression.

Side Effects and Safety Profile

This compound is generally well-tolerated; however, mild side effects such as flushing, nausea, and transient chest pain have been reported at higher doses. The therapeutic window appears broad, allowing for safe administration in clinical practice .

Properties

IUPAC Name

N,N-diethyl-4-hydroxy-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJODPIMMWWMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023007
Record name Ethamivan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304-84-7
Record name Ethamivan
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Record name Ethamivan [USAN:USP]
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Record name Etamivan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08989
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Record name ETHAMIVAN
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Record name Ethamivan
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Record name Etamivan
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Melting Point

95-95.5
Record name Etamivan
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URL https://www.drugbank.ca/drugs/DB08989
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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